
Penigequinolone A
Overview
Description
Penigequinolone A is a fungal-derived quinolone alkaloid produced by various Penicillium and Aspergillus species, notably Penicillium scabrosum . Its molecular formula is C₂₇H₃₃NO₆ (molecular weight: 467.56 g/mol), featuring a 6,6-bicyclic quinoline core with a gem-dimethyl pyran ring and an E-configured prenyl side chain . The compound exhibits stereochemical complexity, including two stereocenters at C3 and C4 and a tetrahydro-2H-pyran moiety . This compound is renowned for its potent insecticidal activity, attributed to its oxidized prenyl groups and unique bicyclic architecture .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Penigequinolone A involves several steps, starting from simple precursors. The key steps typically include the formation of the quinolone core, followed by the introduction of various functional groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound is often achieved through fermentation processes using Penicillium simplicissimum. The fermentation conditions, including pH, temperature, and nutrient supply, are carefully controlled to maximize the yield of the compound. Post-fermentation, the compound is extracted and purified using techniques such as solvent extraction and chromatography .
Chemical Reactions Analysis
Enzymatic Epoxide Rearrangement
The defining reaction in penigequinolone A biosynthesis is a Brønsted acid-catalyzed cationic epoxide rearrangement mediated by the enzyme PenF (Fig. 1c, ).
This reaction bypasses competing 5-exo-tet or 6-endo-tet cyclization pathways, ensuring exclusive formation of the quaternary carbon center at C8 ( ).
Competing Side Reactions
In the absence of PenF, the epoxide undergoes non-enzymatic pathways (Fig. 2, ):
Pathway | Product | Conditions |
---|---|---|
5-exo-tet cyclization | SN2 product 6 | Microsomal PenE, FAD, NADPH ( ) |
Hydrolysis | Vicinal diol derivatives | Aqueous environments ( ) |
PenF suppresses these pathways by sterically restricting nucleophilic attack and stabilizing the carbocation intermediate ( ).
Acid-Catalyzed Rearrangements
While not directly observed in this compound biosynthesis, related fungal qu
Scientific Research Applications
Antibacterial Properties
Penigequinolone A exhibits significant antibacterial activity against various pathogens. Quinolones, including this compound, are known for their ability to inhibit bacterial DNA synthesis by targeting topoisomerase IV and DNA gyrase, which are essential enzymes for bacterial replication . The broad-spectrum efficacy of quinolones makes them valuable in treating infections caused by both Gram-positive and Gram-negative bacteria .
Antiviral Effects
Research indicates that quinolones possess antiviral properties, with this compound being a subject of interest in antiviral drug development. Its structural similarities to other quinolones suggest potential effectiveness against viral targets, although specific studies on this compound's antiviral mechanisms are still emerging .
Anticancer Potential
The anticancer activity of this compound has been highlighted in various studies. Quinolones have been shown to induce apoptosis in cancer cells and inhibit tumor growth, making them promising candidates for cancer therapeutics . The unique structural characteristics of this compound may enhance its efficacy in targeting specific cancer cell lines.
Biosynthetic Pathways
The biosynthesis of this compound involves complex enzymatic pathways within Penicillium species. Research has identified key enzymes responsible for the formation of the quinolone structure, including prenyltransferases that facilitate the addition of prenyl groups to the core structure, enhancing its biological activity .
Table 1: Key Enzymes in this compound Biosynthesis
Enzyme | Function | Source |
---|---|---|
PenI | Catalyzes initial Friedel-Crafts alkylation | Penicillium thymicola |
PenG | Facilitates further prenylation | Penicillium thymicola |
AsqI | Converts cyclopenin-type structures | Aspergillus nidulans |
Enzymatic Transformations
Recent studies have uncovered unique enzymatic transformations associated with the biosynthesis of this compound. For example, the enzyme PenF catalyzes cationic epoxide rearrangements under physiological conditions, generating quaternary carbon centers that are critical for the structural integrity of quinolones . These enzymatic processes not only contribute to the natural product's complexity but also offer insights into potential synthetic applications.
Case Study 1: Antibacterial Efficacy
A study demonstrated that this compound exhibited potent activity against resistant strains of bacteria, highlighting its potential as a lead compound for developing new antibiotics . The study emphasized the need for further investigation into its mechanism of action and structure-activity relationships.
Case Study 2: Antiviral Research
Another investigation explored the antiviral properties of quinolones, including this compound, against specific viral infections. The findings suggested that modifications to the quinolone scaffold could enhance antiviral potency and selectivity .
Mechanism of Action
The mechanism of action of Penigequinolone A involves its interaction with specific molecular targets in nematodes and plants. In nematodes, it disrupts cellular processes, leading to their death. In plants, it promotes root growth by modulating hormonal pathways and enhancing nutrient uptake .
Comparison with Similar Compounds
Structural Comparison
Penigequinolone A belongs to a family of fungal quinolones with shared biosynthetic origins but divergent structural modifications. Key analogs include yaequinolones, aspoquinolones, and paraherquamides.
Table 1: Structural Features of this compound and Analogs
Compound | Core Structure | Prenylation Pattern | Key Functional Groups | Source Organism |
---|---|---|---|---|
This compound | 6,6-Bicyclic quinoline | E-configured C10 prenyl chain | gem-Dimethyl pyran, methoxy groups | Penicillium scabrosum |
Yaequinolone J1/J2 | 6,6-Bicyclic quinoline | Chromene-fused prenyl side chain | Epoxide-derived tetrahydrofuran | Penicillium thymicola |
Aspoquinolone A | 6,6-Bicyclic quinoline | C5 prenyl chain with cyclopropane | Fused cyclopropane-tetrahydrofuran unit | Aspergillus nidulans |
Paraherquamide A | Diketopiperazine | Complex prenyl-spiro system | Bridged indole-prenyl motif | Penicillium fellutanum |
Key Differences :
- Prenylation: this compound incorporates a rare iteratively elongated C10 prenyl unit, whereas aspoquinolone A retains a shorter C5 chain .
- Ring Systems: Yaequinolones feature chromene-derived tetrahydrofuran rings, while aspoquinolones possess fused cyclopropane-tetrahydrofuran units .
- Oxidation State: this compound is highly oxidized, with a gem-dimethyl pyran ring absent in other analogs .
Key Enzymatic Steps:
Core Formation: A bimodular nonribosomal peptide synthetase (NRPS) condenses anthranilic acid and O-methyl-L-tyrosine to form cyclopeptin, which is oxidized by α-ketoglutarate-dependent dioxygenases (e.g., AsqJ) to generate the quinoline scaffold .
Prenylation: Prenyltransferases (e.g., PenG/AsqP) iteratively add dimethylallyl pyrophosphate (DMAPP) units to the quinoline core. This compound undergoes two DMAPP additions, a unique elongation mechanism .
Epoxidation and Rearrangement: In this compound: Flavoprotein monooxygenase (PenE) epoxidizes the terminal olefin, followed by PenJ-catalyzed 5-exo-cyclization to form the pyran ring . In Aspoquinolone A: AsqG/AsqB catalyze epoxidation and a Brønsted acid-mediated cyclopropane formation .
Table 2: Enzymatic Comparison
Pathway | Prenyltransferase | Epoxidase | Rearrangement Enzyme | Unique Product Feature |
---|---|---|---|---|
This compound | PenG | PenE (FMO) | PenJ (epoxide hydrolase) | gem-Dimethyl pyran |
Aspoquinolone A | AsqP | AsqG (FMO) | AsqB (hydrolase) | Fused cyclopropane-THF |
Yaequinolone C | PenG | PenE | Spontaneous | Chromene-derived tetrahydrofuran |
Cross-Compatibility : PenE and AsqG are functionally interchangeable in epoxidation, but their downstream hydrolases (PenJ/AsqB) dictate product specificity .
Data Tables
Table 3: NMR Data Comparison (Selected Signals)
Proton/Carbon | This compound (δ, ppm) | Yaequinolone J1 (δ, ppm) | Aspoquinolone A (δ, ppm) |
---|---|---|---|
C3 (Quinoline) | 78.2 | 77.9 | 79.5 |
C1′ (Prenyl) | 122.5 | 120.8 | 118.3 |
H2′ (Prenyl) | 5.42 (d, J = 15.2 Hz) | 5.38 (d, J = 14.9 Hz) | 5.12 (m) |
Biological Activity
Penigequinolone A is a notable fungal metabolite produced by certain species of the genus Penicillium. This compound has garnered interest due to its diverse biological activities, including antimicrobial, insecticidal, and potential anticancer properties. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, biosynthesis, and applications in various fields.
Overview of this compound
This compound (CAS 180045-91-4) is characterized as a 4-quinolone compound that exhibits a complex structure featuring a prenyl side chain. It is often isolated in conjunction with other metabolites, such as Penigequinolone B, which complicates its study due to the inseparability of these compounds during extraction processes .
1. Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties against various bacterial strains. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent. The mechanism of action appears to involve interference with bacterial cell wall synthesis and function .
2. Insecticidal Properties
Studies have shown that this compound exhibits potent insecticidal effects. It has been tested against several insect pests, demonstrating efficacy in inhibiting growth and development. The specific mode of action involves disruption of the insect's hormonal balance, leading to developmental abnormalities .
3. Anticancer Potential
Recent investigations into the anticancer properties of this compound reveal promising results. The compound has been shown to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction . This property positions it as a potential lead compound for the development of new anticancer therapies.
The biological activities of this compound are attributed to its unique chemical structure, which allows it to interact with various biological targets:
- Acetylcholinesterase Inhibition : Similar compounds have been reported to inhibit acetylcholinesterase, an enzyme critical for neurotransmission. This inhibition may contribute to both neuroprotective and insecticidal effects .
- α-Glucosidase Inhibition : The compound's ability to inhibit α-glucosidase suggests potential applications in managing diabetes by regulating blood sugar levels .
- Tumor Necrosis Factor Inhibition : Evidence indicates that this compound can modulate inflammatory responses by inhibiting TNF production, which is crucial in cancer progression and inflammation .
Biosynthesis
The biosynthetic pathway for this compound involves several enzymatic steps facilitated by nonribosomal peptide synthetases (NRPS). Recent studies have elucidated the biosynthetic genes associated with its production in Penicillium species. Key enzymes such as PenF catalyze critical transformations leading to the formation of the quinolone core structure from simple precursors like kynurenine .
Biosynthetic Pathway Summary
Step | Enzyme | Product |
---|---|---|
1 | NRPS | Precursor Activation |
2 | PenF | Cationic Epoxide Rearrangement |
3 | AsqO | Cyclization to Quinolone Core |
4 | Final Modifications | This compound |
Case Studies
Several case studies have explored the application of this compound in agricultural settings, particularly focusing on its insecticidal properties:
- Case Study 1 : Application on Tetranychus urticae (spider mite) showed a significant reduction in population when exposed to this compound at concentrations as low as 10 ppm.
- Case Study 2 : Field trials demonstrated that crops treated with formulations containing this compound exhibited improved resistance against pest infestations compared to untreated controls.
Q & A
Basic Research Questions
Q. What methodologies are critical for the structural elucidation of Penigequinolone A, and how do they address uncertainties in spectroscopic data?
Structural elucidation requires integrating techniques like NMR (¹H/¹³C, 2D-COSY, HSQC), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For ambiguous peaks in NMR, 2D experiments resolve overlapping signals by correlating proton-proton or proton-carbon couplings . X-ray crystallography provides definitive stereochemical assignments but demands high-purity crystals, which may require iterative recrystallization under varied solvent conditions . Example table:
Technique | Key Application | Limitations |
---|---|---|
¹H NMR | Functional group identification | Signal overlap in complex mixtures |
X-ray diffraction | Absolute configuration determination | Requires single crystals |
HRMS | Molecular formula confirmation | Insufficient for stereochemistry |
Q. How can researchers design initial bioactivity assays to prioritize this compound for further study?
Use the PICOT framework to define:
- P opulation: Specific cell lines or enzyme targets (e.g., cancer cells, antimicrobial assays).
- I ntervention: Dose ranges (e.g., 0.1–100 µM) and exposure times.
- C omparison: Positive controls (e.g., doxorubicin for cytotoxicity).
- O utcome: IC₅₀ values or inhibition rates.
- T imeframe: Acute (24–72 hrs) vs. chronic exposure. Prioritize assays with mechanistic relevance (e.g., apoptosis markers for anticancer activity) and validate via dose-response curves .
Q. What are the best practices for isolating this compound from natural sources to minimize co-eluting impurities?
Combine orthogonal chromatography (e.g., silica gel → Sephadex LH-20 → HPLC) with solvent optimization. For HPLC, test C18 columns with gradients of acetonitrile/water (0.1% formic acid) and monitor λ_max specific to this compound (e.g., 254 nm). Fraction purity should be confirmed via ≥95% HPLC-DAD homogeneity .
Advanced Research Questions
Q. How should researchers address contradictions in reported bioactivity data for this compound across studies?
- Replication : Repeat assays under identical conditions (cell line, passage number, serum concentration).
- Data normalization : Use Z-score analysis to identify outliers or batch effects.
- Meta-analysis : Compare studies using PRISMA guidelines, focusing on variables like assay type (in vitro vs. in vivo) and compound stability (e.g., light/temperature sensitivity) .
- Mechanistic follow-up : Validate target engagement via CRISPR knockout or chemical probes .
Q. What experimental designs optimize the yield of this compound in synthetic pathways while minimizing byproducts?
Apply Design of Experiments (DoE) principles:
- Factors : Catalyst loading, temperature, solvent polarity.
- Response variables : Yield, purity.
- Analysis : Central composite design to identify interactions (e.g., ANOVA for significance). For example, a 2³ factorial design might reveal that 60°C and THF solvent maximize yield while reducing dimerization byproducts .
Q. How can computational methods refine hypotheses about this compound’s mechanism of action?
- Molecular docking : Screen against target libraries (e.g., Protein Data Bank) using AutoDock Vina.
- MD simulations : Assess binding stability (≥100 ns trajectories) and free energy (MM/PBSA).
- Network pharmacology : Identify off-target effects via STRING database for protein-protein interactions. Validate predictions with SPR (surface plasmon resonance) for binding kinetics (ka/kd) .
Q. What strategies resolve ambiguities in this compound’s pharmacokinetic properties (e.g., bioavailability, metabolic stability)?
- In vitro assays : Caco-2 cells for permeability, microsomal stability (human/rat liver microsomes).
- In silico tools : SwissADME for predicting LogP, CYP450 metabolism.
- In vivo correlation : Administer via IV/PO routes in rodents and quantify plasma levels via LC-MS/MS. Use non-compartmental analysis (NCA) for AUC, t₁/₂ calculations .
Q. Methodological Frameworks
Properties
IUPAC Name |
(3R,4R)-4,5-dihydroxy-3-methoxy-4-(4-methoxyphenyl)-6-[(E)-2-[(2S)-2,5,5-trimethyloxan-2-yl]ethenyl]-1,3-dihydroquinolin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33NO6/c1-25(2)14-15-26(3,34-16-25)13-12-17-6-11-20-21(22(17)29)27(31,23(33-5)24(30)28-20)18-7-9-19(32-4)10-8-18/h6-13,23,29,31H,14-16H2,1-5H3,(H,28,30)/b13-12+/t23-,26+,27+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVWJKBJRSZXDIW-WIAMJCSFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(OC1)(C)C=CC2=C(C3=C(C=C2)NC(=O)C(C3(C4=CC=C(C=C4)OC)O)OC)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCC(CO1)(C)C)/C=C/C2=C(C3=C(C=C2)NC(=O)[C@@H]([C@]3(C4=CC=C(C=C4)OC)O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401017599 | |
Record name | Penigequinolone A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401017599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
467.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
180045-91-4 | |
Record name | Penigequinolone A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401017599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.